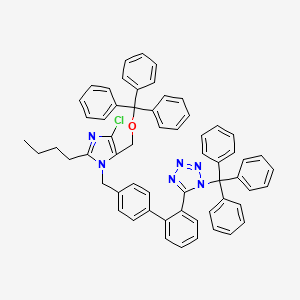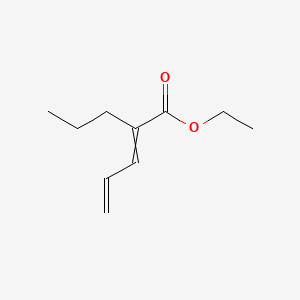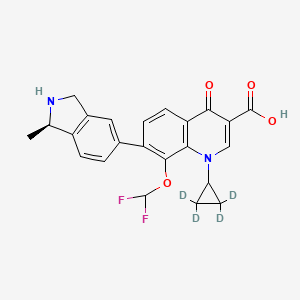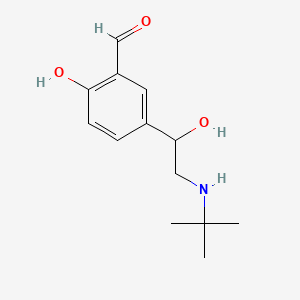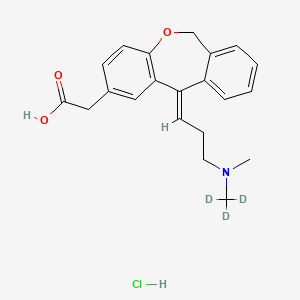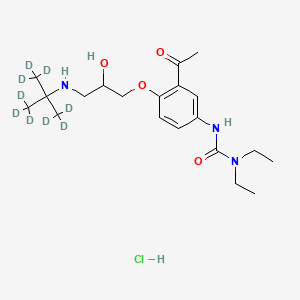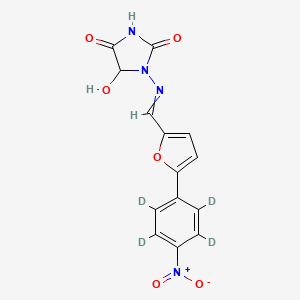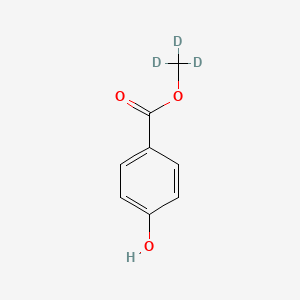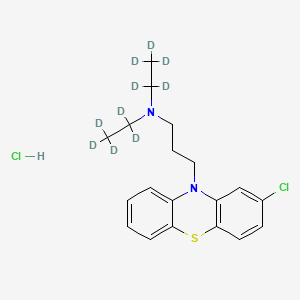
4-(Trifluoromethoxy)aniline-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethoxy)aniline-15N is a compound with the molecular formula C7H6F3NO. It is a derivative of aniline where the hydrogen atom in the amino group is replaced by a nitrogen-15 isotope, and a trifluoromethoxy group is attached to the benzene ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, where a precursor compound undergoes a reaction with a fluorinating agent such as XtalFluor-E in the presence of trichloroisocyanuric acid or N-fluorobenzenesulfonimide . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)aniline-15N involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The production is typically carried out in specialized facilities equipped to handle fluorinating agents and isotopically labeled compounds .
化学反応の分析
Types of Reactions
4-(Trifluoromethoxy)aniline-15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aniline derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
4-(Trifluoromethoxy)aniline-15N is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of labeled pharmaceuticals for tracing metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Trifluoromethoxy)aniline-15N involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrogen-15 isotope labeling enables researchers to trace the compound’s metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy .
特性
CAS番号 |
1246815-55-3 |
|---|---|
分子式 |
C7H6F3NO |
分子量 |
178.119 |
IUPAC名 |
4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |
InChIキー |
XUJFOSLZQITUOI-KHWBWMQUSA-N |
SMILES |
C1=CC(=CC=C1N)OC(F)(F)F |
同義語 |
4-(Trifluoromethoxy)benzenamine-15N; (4-(Trifluoromethoxy)phenyl)amine-15N; p-Trifluoromethoxyphenylamine-15N; α,α,α-Trifluoro-p-anisidine-15N, |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





